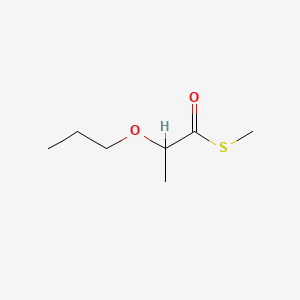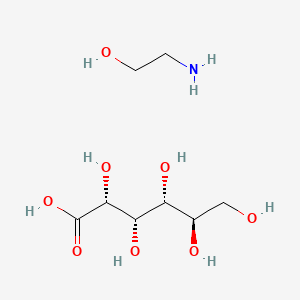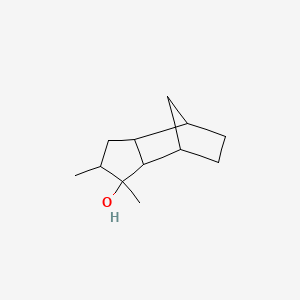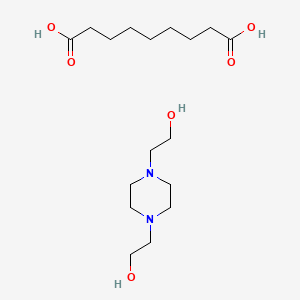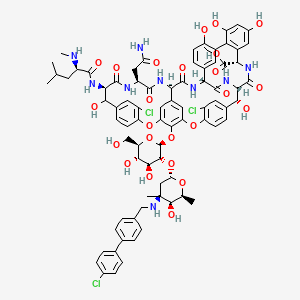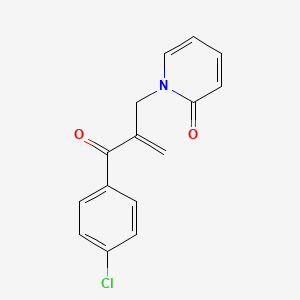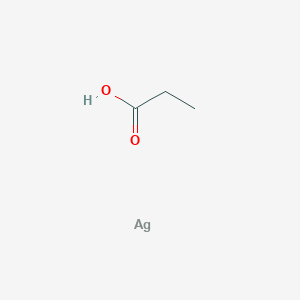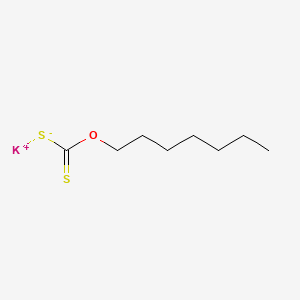
Potassium O-heptyl dithiocarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium O-heptyl dithiocarbonate is a chemical compound with the molecular formula C8H15KOS2. It is a potassium salt of O-heptyl dithiocarbonate, characterized by its unique structure that includes a heptyl group attached to a dithiocarbonate moiety. This compound is known for its applications in various industrial and scientific fields due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium O-heptyl dithiocarbonate can be synthesized through the reaction of potassium hydroxide with heptyl alcohol and carbon disulfide. The reaction typically involves the following steps:
- Dissolve potassium hydroxide in an appropriate solvent such as ethanol.
- Add heptyl alcohol to the solution and stir the mixture.
- Introduce carbon disulfide to the reaction mixture under controlled temperature conditions.
- Allow the reaction to proceed, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
- Using large reactors to mix potassium hydroxide, heptyl alcohol, and carbon disulfide.
- Maintaining precise temperature and pressure conditions to ensure optimal yield.
- Employing purification techniques such as filtration and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Potassium O-heptyl dithiocarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the heptyl group or the dithiocarbonate moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted dithiocarbonates or heptyl derivatives.
Aplicaciones Científicas De Investigación
Potassium O-heptyl dithiocarbonate has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactivity with thiol groups in proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of rubber chemicals, flotation agents in mining, and as a stabilizer in polymer manufacturing.
Mecanismo De Acción
The mechanism by which potassium O-heptyl dithiocarbonate exerts its effects involves its interaction with thiol groups in biological molecules. The compound can form covalent bonds with thiol groups, leading to the modification of protein function. This interaction can affect various molecular pathways, including enzyme activity and signal transduction.
Comparación Con Compuestos Similares
- Potassium ethyl xanthate
- Potassium isobutyl xanthate
- Potassium amyl xanthate
Comparison: Potassium O-heptyl dithiocarbonate is unique due to its heptyl group, which imparts distinct hydrophobic properties compared to shorter alkyl chain xanthates. This difference in structure can influence its reactivity and applications, making it suitable for specific industrial and research purposes.
Propiedades
Número CAS |
2720-78-7 |
|---|---|
Fórmula molecular |
C8H15KOS2 |
Peso molecular |
230.4 g/mol |
Nombre IUPAC |
potassium;heptoxymethanedithioate |
InChI |
InChI=1S/C8H16OS2.K/c1-2-3-4-5-6-7-9-8(10)11;/h2-7H2,1H3,(H,10,11);/q;+1/p-1 |
Clave InChI |
UONHJSWTEBJXNB-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCOC(=S)[S-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


